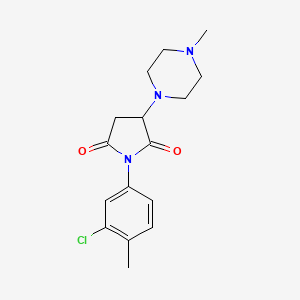![molecular formula C11H14NNaO4S B5015277 sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate](/img/structure/B5015277.png)
sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate, also known as MESNA, is a chemical compound that is widely used in scientific research. It is a sulfhydryl compound that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate works by breaking the disulfide bonds in proteins, which can lead to protein denaturation and aggregation. It also detoxifies the metabolites of chemotherapeutic agents by reacting with them to form stable compounds that can be excreted from the body.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals. This compound has also been shown to reduce inflammation and protect against oxidative stress. In addition, it has been shown to improve renal function in patients with acute kidney injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate is a widely used reducing agent in protein biochemistry. It is easy to use and has a low toxicity profile. However, it has some limitations in that it can interfere with some protein assays and can react with other chemicals in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate. One area of interest is in the development of new chemotherapeutic agents that can be detoxified by this compound. Another area of interest is in the development of new protein assays that are compatible with this compound. Finally, there is potential for this compound to be used as a therapeutic agent in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a widely used chemical compound in scientific research. It has a range of biochemical and physiological effects and is used as a reducing agent for disulfide bonds in proteins and as a protective agent for the bladder during chemotherapy treatment. Future research on this compound could lead to the development of new chemotherapeutic agents and protein assays, as well as potential therapeutic applications for oxidative stress-related diseases.
Métodos De Síntesis
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate is synthesized by reacting 2-chloroethanesulfonic acid with sodium hydroxide to form sodium 2-chloroethanesulfonate. This is then reacted with N-methylphenylacetyl chloride to form this compound. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate is widely used in scientific research as a reducing agent for disulfide bonds in proteins. It is also used as a protective agent for the bladder during chemotherapy treatment. This compound has been shown to reduce the toxicity of chemotherapeutic agents such as cyclophosphamide and ifosfamide by detoxifying their metabolites.
Propiedades
IUPAC Name |
sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.Na/c1-12(7-8-17(14,15)16)11(13)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSZHLSJFTMNT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)[O-])C(=O)CC1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)
![(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5015219.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5015230.png)

![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)
